molecular formula C20H18Cl2N2O2 B8093074 CYM50358 CAS No. 1314212-39-9

CYM50358

Cat. No.: B8093074
CAS No.: 1314212-39-9
M. Wt: 389.3 g/mol
InChI Key: QWJOPXDAQCDRRM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CYM-50358 involves several key steps:

    Formation of the furan ring: The furan ring is synthesized through a series of reactions involving the appropriate starting materials and reagents.

    Attachment of the dichlorophenyl group: The dichlorophenyl group is introduced to the furan ring through a substitution reaction.

    Formation of the amide bond: The amide bond is formed by reacting the furan derivative with the appropriate amine under suitable conditions.

    Introduction of the aminomethyl group: The aminomethyl group is introduced through a reductive amination reaction.

Industrial Production Methods: Industrial production of CYM-50358 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

    Oxidation: CYM-50358 can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced under suitable conditions to yield various reduced derivatives.

    Substitution: The dichlorophenyl and furan rings can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products:

Scientific Research Applications

CYM-50358 has a wide range of applications in scientific research:

Mechanism of Action

CYM-50358 exerts its effects by selectively binding to and antagonizing the S1P4 receptor. This receptor is involved in various cellular processes, including immune cell trafficking, vascular development, and inflammation. By blocking the S1P4 receptor, CYM-50358 can modulate these processes, providing insights into the receptor’s role in health and disease .

Comparison with Similar Compounds

    CYM-5442: Another S1P4 antagonist with similar selectivity but different chemical structure.

    W146: A selective antagonist for the S1P1 receptor, used for comparison in studies involving S1P receptors.

    JTE-013: A selective antagonist for the S1P2 receptor, used to differentiate the roles of various S1P receptors.

Uniqueness of CYM-50358: CYM-50358 is unique due to its high selectivity for the S1P4 receptor, making it a valuable tool for studying the specific functions of this receptor without off-target effects on other S1P receptors .

Properties

IUPAC Name

N-[4-(aminomethyl)-2,6-dimethylphenyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O2/c1-11-7-13(10-23)8-12(2)19(11)24-20(25)18-6-5-17(26-18)15-9-14(21)3-4-16(15)22/h3-9H,10,23H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJOPXDAQCDRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314212-39-9
Record name 1314212-39-9
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